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# Venadaparib Phase 1 Trials: A Technical Support Resource

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Compound of Interest		
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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-limiting toxicities (DLTs) and overall safety profile of **Venadaparib** observed in its initial phase 1 clinical trials. The following information is presented in a question-and-answer format to directly address potential inquiries during experimental planning and execution.

## Frequently Asked Questions (FAQs)

Q1: Were any dose-limiting toxicities (DLTs) observed for **Venadaparib** in the first-in-human phase 1 trial?

No, in the phase 1 dose-finding study of **Venadaparib** monotherapy in patients with advanced solid tumors, no dose-limiting toxicities were observed up to the maximum tested dose of 240 mg per day.[1][2][3]

Q2: What was the maximum tolerated dose (MTD) determined in the phase 1 trial?

The maximum tolerated dose (MTD) was not determined because no DLTs were observed, even at the highest administered dose of 240 mg/day.[4] The recommended phase 2 dose (RP2D) was established as 160 mg once daily.[1][5]

Q3: What were the most common adverse events (AEs) reported in the trial?



The most frequently observed adverse drug reactions were anemia (56%), nausea (38%), and neutropenia (25%).[2][3]

Q4: What were the most frequent high-grade (Grade 3 or 4) adverse events?

The most common Grade 3 or 4 adverse events were primarily hematological and included:

- Anemia (50%)[1]
- Neutropenia (22%)[1]
- Thrombocytopenia (6%)[1]

One serious adverse drug reaction of febrile neutropenia was reported at the 120 mg dose.[4]

#### **Data on Adverse Events**

The following table summarizes the most frequent treatment-emergent adverse events, with a focus on high-grade toxicities.

Table 1: Summary of Frequent (≥5%) **Venadaparib**-Related Adverse Events

Adverse Event	Any Grade (%)	Grade 3 or 4 (%)
Anemia	56%[2]	50%[1]
Nausea	38%[2]	Not Reported
Neutropenia	25%[2]	22%[1]
Thrombocytopenia	Not Reported	6%[1]
Vomiting	15.6%[4]	Not Reported

# **Experimental Protocols**

Phase 1 Dose-Escalation Study Design

The first-in-human trial of **Venadaparib** was a dose-finding study designed to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-cancer efficacy



as a monotherapy.

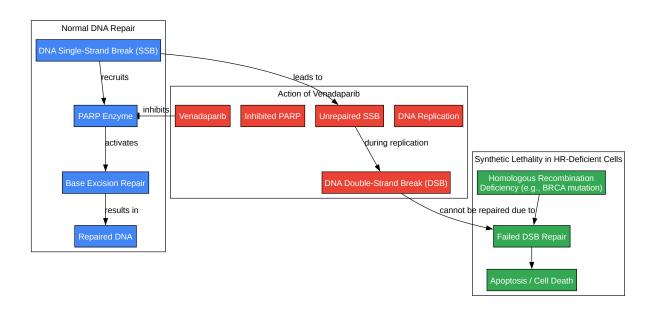
- Study Design: The trial employed a conventional 3+3 dose-escalation design.[1][5] This design involves enrolling three patients at a given dose level. If no DLTs are observed, the trial proceeds to the next higher dose level. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is declared as the dose level at which two or more of the six patients experience a DLT.
- Patient Population: The study enrolled 32 patients with advanced solid tumors that had progressed after standard-of-care therapy.[1][2] The most common tumor types were breast and ovarian cancer.[1]
- Dosing Regimen: Venadaparib was administered orally once daily in 3-week cycles.[2][3]
  The dose levels ranged from 2 mg/day to 240 mg/day.[1][5]
- DLT Assessment: Dose-limiting toxicities were assessed during the first cycle of treatment.[2]
  Adverse events were graded according to the Common Terminology Criteria for Adverse
  Events (CTCAE).[6][7][8][9]

## **Visualizations**

**Venadaparib** Mechanism of Action

**Venadaparib** is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[10][11][12][13] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, **Venadaparib** prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[10][12][13]





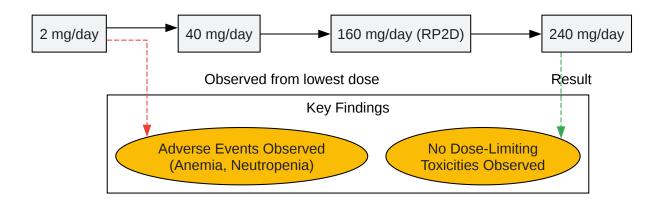
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Caption: Mechanism of action of **Venadaparib** leading to synthetic lethality.

Dose Escalation and Safety Findings

The phase 1 trial followed a standard dose-escalation protocol. Despite escalating the dose significantly, no DLTs were encountered, indicating a favorable safety profile at the tested dosages.





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Caption: Logical flow of dose escalation and key safety findings.

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### References

- 1. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Venadaparib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Common Terminology Criteria for Adverse Events (CTCAE) [mdcalc.com]
- 7. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 8. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]



- 10. selleckchem.com [selleckchem.com]
- 11. Venadaparib Idience AdisInsight [adisinsight.springer.com]
- 12. idience.com [idience.com]
- 13. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety PMC [pmc.ncbi.nlm.nih.gov]
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